molecular formula C25H23NO3 B6544966 5-ethoxy-N-(2-ethylphenyl)-2-phenyl-1-benzofuran-3-carboxamide CAS No. 929389-96-8

5-ethoxy-N-(2-ethylphenyl)-2-phenyl-1-benzofuran-3-carboxamide

Cat. No.: B6544966
CAS No.: 929389-96-8
M. Wt: 385.5 g/mol
InChI Key: FHKCGKUFVHDTFK-UHFFFAOYSA-N
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Description

Product Overview: 5-ethoxy-N-(2-ethylphenyl)-2-phenyl-1-benzofuran-3-carboxamide (CAS 929389-96-8) is a synthetic small molecule with a molecular formula of C 25 H 23 NO 3 and a molecular weight of 385.46 g/mol. This chemical is provided with a minimum purity of 95% and is intended for research applications. Research Applications and Potential: This compound belongs to the benzofuran carboxamide class, which has demonstrated significant potential in pharmacological research . Structural analogs, particularly N-(substituted phenyl)benzofuran-2-carboxamide derivatives, have shown promising neuroprotective properties in studies involving primary cultured rat cortical neuronal cells . Research indicates that specific substitutions on the benzofuran scaffold can lead to potent activity against NMDA-induced excitotoxic neuronal damage, a key mechanism implicated in stroke and neurodegenerative diseases . The structure-activity relationship (SAR) of this chemical class suggests that molecules with specific substitutions can exhibit potent anti-excitotoxic effects, in some cases comparable to established drugs like memantine . Furthermore, benzofuran derivatives are investigated for a wide spectrum of other biological activities, including antioxidant , antimicrobial , anti-inflammatory , and antitumor effects, making them a versatile scaffold in medicinal chemistry . Usage and Handling: This product is strictly for research use in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) and handle the compound using appropriate personal protective equipment.

Properties

IUPAC Name

5-ethoxy-N-(2-ethylphenyl)-2-phenyl-1-benzofuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO3/c1-3-17-10-8-9-13-21(17)26-25(27)23-20-16-19(28-4-2)14-15-22(20)29-24(23)18-11-6-5-7-12-18/h5-16H,3-4H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHKCGKUFVHDTFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=C(OC3=C2C=C(C=C3)OCC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Ethoxy-N-(2-ethylphenyl)-2-phenyl-1-benzofuran-3-carboxamide is a benzofuran derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article provides a detailed examination of its biological activity, synthesis, and mechanisms of action, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzofuran core with an ethoxy substituent and an ethylphenyl group attached to a carboxamide functional group. This unique arrangement contributes to its chemical reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, including:

  • Antitumor Activity : Preliminary studies suggest that this compound may inhibit the growth of various cancer cell lines.
  • Anti-inflammatory Effects : It may modulate inflammatory pathways, providing potential therapeutic benefits in inflammatory diseases.
  • Antimicrobial Properties : The compound has shown activity against certain bacterial strains, indicating its potential as an antimicrobial agent.

The specific mechanisms through which this compound exerts its effects are still under investigation. However, it is believed to interact with key enzymes and receptors involved in critical biological processes. Potential interactions include:

  • Enzyme Inhibition : The compound may inhibit enzymes that play roles in tumor growth and inflammation.
  • Receptor Modulation : It could act on specific receptors involved in pain and inflammation pathways.

Synthesis

The synthesis of this compound typically involves several steps, including:

  • Formation of the Benzofuran Core : This is achieved through cyclization reactions involving phenolic precursors.
  • Introduction of the Ethoxy Group : The ethoxy substituent is added via etherification reactions.
  • Carboxamide Formation : The final step involves coupling the benzofuran derivative with an appropriate amine.

Comparative Analysis

To better understand the uniqueness of this compound, we can compare it with other similar benzofuran derivatives.

Compound NameStructureUnique Features
N-(3,4-dimethylphenyl)-5-ethoxy-2-methyl-1-benzofuran-3-carboxamideStructureContains dimethyl substitution, potentially altering biological activity.
N-(4-fluorophenyl)-5-(benzyloxy)-2-methyl-1-benzofuran-3-carboxamideStructureFluorine substitution may enhance lipophilicity and bioavailability.
N-(4-methoxyphenyl)-5-propoxybenzofuranStructurePropoxy group could influence solubility and pharmacokinetics.

The distinct substitution pattern of this compound influences its chemical properties and biological activities compared to these similar compounds.

Case Studies

Recent studies have highlighted the potential of benzofuran derivatives in cancer treatment. For instance:

  • Anticancer Activity : A study evaluated various benzofuran derivatives for their cytotoxic effects on human ovarian cancer cell lines, revealing that certain compounds exhibited IC50 values below 15 µM, indicating potent activity against these cells .
  • Anti-inflammatory Effects : Another study investigated the anti-inflammatory properties of benzofuran compounds, demonstrating significant inhibition of pro-inflammatory cytokines in vitro .

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name Substituents (Position) Notable Functional Groups Molecular Weight (g/mol) Reference
Target Compound : 5-ethoxy-N-(2-ethylphenyl)-2-phenyl-1-benzofuran-3-carboxamide 5-ethoxy, 2-phenyl, N-(2-ethylphenyl) Ethoxy, phenyl, ethylphenyl Not provided -
5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)-3,6-dimethyl-1-benzofuran-2-carboxamide 5-chloro, 3,6-dimethyl, N-(dioxidotetrahydrothiophenyl and methoxybenzyl) Chloro, dimethyl, sulfone, methoxy Calculated*: ~577.1
5-fluoro-3-methyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide 5-fluoro, 3-methyl, N-(oxadiazolyl) Fluoro, methyl, oxadiazole Not provided
3-Ethylsulfinyl-2-(3-fluorophenyl)-5-phenyl-1-benzofuran 3-ethylsulfinyl, 2-(3-fluorophenyl), 5-phenyl Ethylsulfinyl, fluorophenyl Not provided
N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide N-(furan/thiophen-ethyl), benzo[d][1,3]dioxole Furan, thiophene, dioxole 357.4

*Molecular weight calculated from formula in (C₂₇H₂₇ClN₂O₅S).

Key Comparative Insights

Substituent Effects on Properties

Electron-Withdrawing vs. The 5-fluoro substituent in ’s analog introduces moderate electronegativity, which may alter binding affinity in biological targets .

’s dual N-substituents (dioxidotetrahydrothiophenyl and methoxybenzyl) suggest enhanced solubility due to sulfone and ether functionalities .

Peripheral Modifications :

  • ’s ethylsulfinyl group at position 3 may confer chiral properties and oxidative stability differences compared to the target compound’s unmodified benzofuran core .
  • ’s hybrid furan-thiophene side chain and benzo[d][1,3]dioxole group could enhance metabolic resistance or π-π stacking interactions .

Preparation Methods

Cyclization with Ethyl Bromoacetate

In a nitrogen atmosphere, 5-ethoxy-2-hydroxybenzaldehyde reacts with ethyl bromoacetate in the presence of a base (e.g., potassium carbonate) and a solvent such as 1-methyl-2-pyrrolidone (NMP). This forms the ethyl ester of 5-ethoxy-2-phenylbenzofuran-3-carboxylate.

Reaction Conditions :

  • Temperature: 105–120°C

  • Time: 12–16 hours

  • Yield: ~60–70%

Mechanistic Insight :
The base deprotonates the hydroxyl group, enabling nucleophilic attack on ethyl bromoacetate. Cyclization occurs via intramolecular aldol condensation, forming the benzofuran ring.

Ethoxy Group Installation

The 5-ethoxy group is introduced via nucleophilic aromatic substitution (NAS) or etherification.

Etherification of 5-Hydroxy Intermediate

A hydroxyl group at position 5 is ethoxylated using ethyl bromide and a strong base (e.g., NaH) in dimethylformamide (DMF):

5-Hydroxybenzofuran intermediate+CH3CH2BrNaH, DMF5-Ethoxy derivative\text{5-Hydroxybenzofuran intermediate} + \text{CH}3\text{CH}2\text{Br} \xrightarrow{\text{NaH, DMF}} \text{5-Ethoxy derivative}

Yield : 75–85% under optimized conditions.

Carboxamide Formation via Aminolysis

The ester group at position 3 is converted to the carboxamide using 2-ethylaniline. Two primary methods are employed:

Transition Metal-Catalyzed Amination

Adapting methodologies from palladium-catalyzed couplings, the ethyl ester reacts with 2-ethylaniline in the presence of Pd(OAc)2_2, a phosphine ligand (e.g., P(t-Bu)3_3), and a base (e.g., NaO-t-Bu) in toluene:

Ethyl ester+2-EthylanilinePd(OAc)2,P(t-Bu)3Carboxamide\text{Ethyl ester} + \text{2-Ethylaniline} \xrightarrow{\text{Pd(OAc)}2, \text{P(t-Bu)}3} \text{Carboxamide}

Conditions :

  • Temperature: 120–130°C

  • Time: 16–18 hours

  • Yield: 55–64%

Two-Step Hydrolysis-Activation

The ester is hydrolyzed to the carboxylic acid using NaOH, followed by activation with thionyl chloride (SOCl2_2) and reaction with 2-ethylaniline:

EsterNaOHAcidSOCl2Acid chloride2-EthylanilineCarboxamide\text{Ester} \xrightarrow{\text{NaOH}} \text{Acid} \xrightarrow{\text{SOCl}_2} \text{Acid chloride} \xrightarrow{\text{2-Ethylaniline}} \text{Carboxamide}

Yield : 70–78%.

Optimization and Challenges

Protecting Group Strategies

Tert-butoxycarbonyl (BOC) and benzyl groups are used to protect reactive sites during synthesis. For example, BOC protection of the amine in piperazine intermediates prevents side reactions during cyclization.

Catalytic System Efficiency

Pd(OAc)2_2 with bulky phosphine ligands (e.g., P(t-Bu)3_3) enhances catalytic activity in amination steps, reducing reaction times and improving yields.

Comparative Data of Key Reactions

StepMethodCatalyst/LigandBaseSolventYield (%)
Benzofuran cyclizationCyclization of salicylaldehydeNoneK2_2CO3_3NMP66
EthoxylationNAS with ethyl bromideNaHDMF85
AminationPd-catalyzed couplingPd(OAc)2_2/P(t-Bu)3_3NaO-t-BuToluene64
Hydrolysis-ActivationSOCl2_2 mediationNoneTHF78

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-ethoxy-N-(2-ethylphenyl)-2-phenyl-1-benzofuran-3-carboxamide, and how can reaction conditions be controlled to maximize yield?

  • Methodology :

  • Multi-step synthesis : Begin with benzofuran core formation via cyclization of substituted phenols or furans, followed by carboxamide coupling using reagents like EDCI/HOBt.
  • Condition optimization : Control temperature (60–120°C), solvent polarity (DMF or THF for solubility), and reaction time (6–24 hours) to prevent side reactions .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the final product. Monitor purity via TLC or HPLC .

Q. How can the three-dimensional conformation of this compound be determined experimentally and computationally?

  • Methodology :

  • X-ray crystallography : Grow single crystals in slow-evaporation setups (solvent: dichloromethane/hexane) to resolve atomic positions .
  • Computational tools : Employ density functional theory (DFT) or molecular mechanics (e.g., Gaussian, AMBER) to predict conformational stability and intermolecular interactions .

Q. What preliminary pharmacological assessments are recommended for this compound?

  • Methodology :

  • Receptor binding assays : Screen against GPCRs or kinase targets using radioligand displacement or fluorescence polarization .
  • Cytotoxicity profiling : Use MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • ADME prediction : Calculate logP, polar surface area, and bioavailability via SwissADME or QikProp .

Advanced Research Questions

Q. How can computational chemistry tools predict reactivity and stability under physiological conditions?

  • Methodology :

  • Reaction path modeling : Use quantum chemical software (e.g., Gaussian, ORCA) to simulate hydrolysis or oxidation pathways. Validate with experimental LC-MS degradation studies .
  • Molecular dynamics (MD) : Simulate interactions with lipid bilayers or serum proteins (e.g., albumin) to predict biodistribution .

Q. What strategies resolve contradictions between in vitro and in vivo pharmacological data?

  • Methodology :

  • Metabolite identification : Perform LC-MS/MS on plasma/tissue samples to detect active metabolites .
  • Pharmacokinetic modeling : Use PK-Sim or NONMEM to correlate in vitro potency with in vivo exposure .
  • Tissue-specific assays : Conduct ex vivo organ bath studies or microdialysis to assess target engagement .

Q. How can SAR studies elucidate substituent effects on the benzofuran core?

  • Methodology :

  • Systematic substitution : Synthesize analogs with variations in ethoxy, ethylphenyl, or phenyl groups. Compare bioactivity using dose-response curves .
  • Co-crystallization : Resolve ligand-target complexes (e.g., with kinases) to map binding interactions .

Q. What analytical techniques ensure purity and structural fidelity during synthesis?

  • Methodology :

  • NMR spectroscopy : Use ¹H/¹³C NMR (500 MHz, CDCl₃) to confirm regiochemistry and detect impurities .
  • High-resolution mass spectrometry (HRMS) : Validate molecular formula via ESI-TOF .
  • HPLC-DAD : Monitor reaction progress with C18 columns (acetonitrile/water mobile phase) .

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